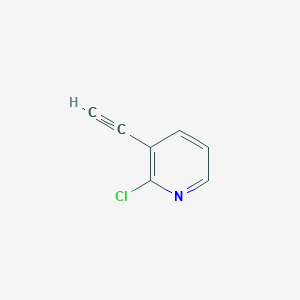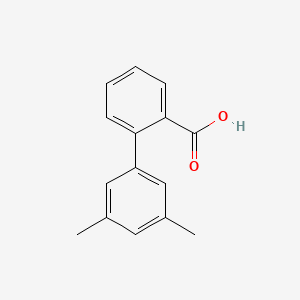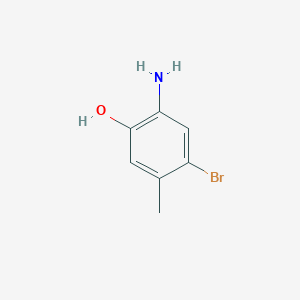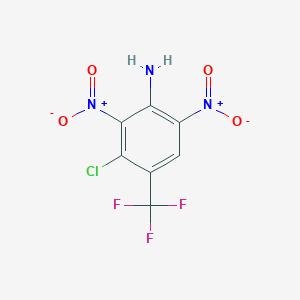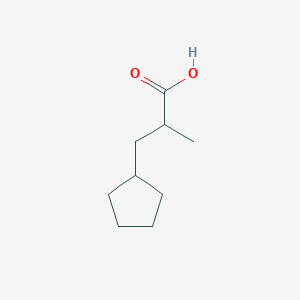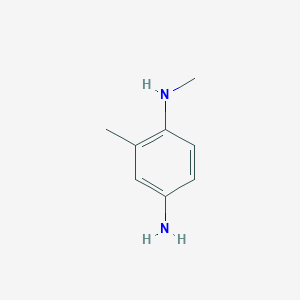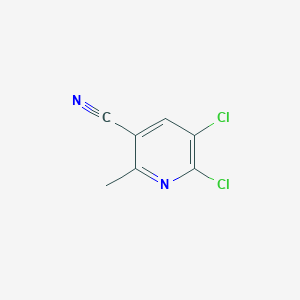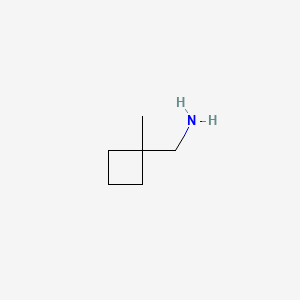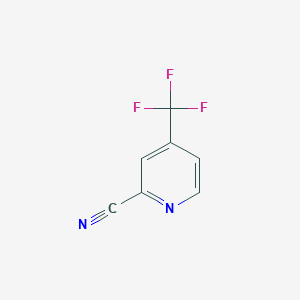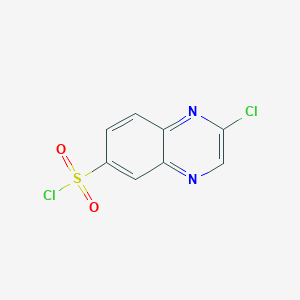
2-氯喹喔啉-6-磺酰氯
描述
2-Chloroquinoxaline-6-sulfonyl chloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry. The incorporation of a sulfonyl chloride group into the quinoxaline framework enhances its chemical reactivity and potential for diverse applications .
科学研究应用
2-Chloroquinoxaline-6-sulfonyl chloride has a wide range of scientific research applications:
作用机制
Target of Action
2-Chloroquinoxaline-6-sulfonyl chloride is a derivative of quinoxaline, a pharmacophore with broad-spectrum applications in medicine, pharmacology, and pharmaceutics Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
The development of quinoxaline sulfonamide chemistry, which includes this compound, is linked with the presence of amino (-nh2) and sulfonyl chloride (-so2cl) groups in the reacting species . These groups likely play a crucial role in the compound’s interaction with its targets.
Biochemical Pathways
Given the broad range of biomedical activities of quinoxaline sulfonamide derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Quinoxaline sulfonamide derivatives have been associated with a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . This suggests that the compound could have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that the compound should be stored at a temperature of 4 degrees celsius for optimal stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of quinoxaline at elevated temperatures, followed by purification to obtain the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Chloroquinoxaline-6-sulfonyl chloride may involve large-scale chlorosulfonation processes, where quinoxaline is reacted with chlorosulfonic acid in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to achieve the required purity for commercial applications .
化学反应分析
Types of Reactions
2-Chloroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation or reduction under specific conditions, leading to the formation of quinoxaline N-oxides or reduced quinoxaline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
相似化合物的比较
Similar Compounds
Quinoxaline-2,3-diones: Known for their glutamate receptor antagonist activity.
Quinoxaline-containing pyridine-3-sulfonamide derivatives: Used as PI3K inhibitors.
Amidophenyl-sulfonylamino-quinoxaline compounds: CCK2 modulators useful in treating CCK2 mediated diseases.
Uniqueness
2-Chloroquinoxaline-6-sulfonyl chloride is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives with diverse biological activities. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
2-chloroquinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZYTKDWOECHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



